5-{2-[5-Cyclopropyl-4-benzyl-1,2,4-triazol-3-ylthio]acetyl}indolin-2-one
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Overview
Description
5-{2-[5-Cyclopropyl-4-benzyl-1,2,4-triazol-3-ylthio]acetyl}indolin-2-one is a complex organic compound that features a unique combination of indole, triazole, and cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[5-Cyclopropyl-4-benzyl-1,2,4-triazol-3-ylthio]acetyl}indolin-2-one typically involves multiple steps, starting with the preparation of the indole and triazole precursors. The key steps include:
Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Triazole Formation: The triazole ring is often formed via a [3+2] cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final step involves coupling the indole and triazole moieties through a thioacetyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{2-[5-Cyclopropyl-4-benzyl-1,2,4-triazol-3-ylthio]acetyl}indolin-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-{2-[5-Cyclopropyl-4-benzyl-1,2,4-triazol-3-ylthio]acetyl}indolin-2-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 5-{2-[5-Cyclopropyl-4-benzyl-1,2,4-triazol-3-ylthio]acetyl}indolin-2-one involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the indole moiety can participate in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole core and exhibit similar biological activities.
Triazole Derivatives: Compounds such as 1,2,3-triazole and its derivatives are known for their broad-spectrum biological activities.
Uniqueness
5-{2-[5-Cyclopropyl-4-benzyl-1,2,4-triazol-3-ylthio]acetyl}indolin-2-one is unique due to the combination of the indole and triazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20N4O2S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-[2-[(4-benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C22H20N4O2S/c27-19(16-8-9-18-17(10-16)11-20(28)23-18)13-29-22-25-24-21(15-6-7-15)26(22)12-14-4-2-1-3-5-14/h1-5,8-10,15H,6-7,11-13H2,(H,23,28) |
InChI Key |
IPJIONHTNGBKID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(N2CC3=CC=CC=C3)SCC(=O)C4=CC5=C(C=C4)NC(=O)C5 |
Origin of Product |
United States |
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